3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl-
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Overview
Description
3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ketone groups at the 3 and 4 positions, along with a tetrahydro ring and two methyl groups at the 8 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 2,3-dimethyl-1,4-naphthoquinone with a suitable dienophile in the presence of a Lewis acid catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .
Scientific Research Applications
3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects .
Comparison with Similar Compounds
Similar Compounds
Miltirone: A structurally similar compound with known biological activities.
1-Hydroxy-2-isopropyl-8,8-dimethyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione:
Uniqueness
3,4-Phenanthrenedione, 5,6,7,8-tetrahydro-8,8-dimethyl- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
133130-80-0 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione |
InChI |
InChI=1S/C16H16O2/c1-16(2)9-3-4-11-12(16)7-5-10-6-8-13(17)15(18)14(10)11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
NUJIKIJQCXNJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C=C3)C |
Origin of Product |
United States |
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